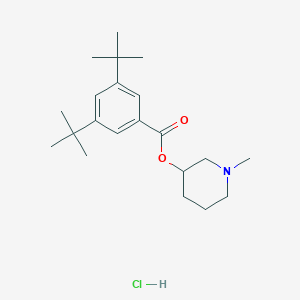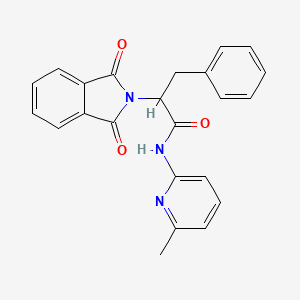![molecular formula C19H26N4O B4018914 2-methyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoxaline](/img/structure/B4018914.png)
2-methyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoxaline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoxalines like "2-methyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoxaline" often involves complex reactions that incorporate morpholine and piperidine functionalities into the quinoxaline core. One common method for synthesizing related quinoxalines involves using intermediates such as 1:1 complexes of piperazinyl and morpholino amides with phosphorous oxychloride, followed by condensation with O-formyl acetanilides (Sayed, Kelkar, & Wadia, 1989). This approach highlights the versatility in synthesizing substituted quinolines, potentially adaptable for creating the specified compound.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The addition of morpholine and piperidine rings introduces flexibility and increases the potential for interaction with biological targets. These modifications can significantly affect the compound's electronic configuration, impacting its reactivity and binding properties. NMR and IR spectroscopy, along with high-resolution mass spectrometry and X-ray crystallography, are essential tools for characterizing these compounds, providing detailed insights into their structural attributes (Mamedov et al., 2022).
Chemical Reactions and Properties
Quinoxaline derivatives can undergo various chemical reactions, including nucleophilic substitutions, which allow for further functionalization. The reactivity of such compounds is influenced by the electron-withdrawing or -donating nature of substituents, which can facilitate the formation of new bonds under specific conditions. For instance, the introduction of morpholine and piperidine substituents can enhance the compound's ability to participate in reactions that lead to the formation of novel quinoxaline derivatives with potential biological activities (Badr et al., 1983).
Propriétés
IUPAC Name |
4-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15-19(21-18-7-3-2-6-17(18)20-15)14-22-8-4-5-16(13-22)23-9-11-24-12-10-23/h2-3,6-7,16H,4-5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFUEASUOVPZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CCCC(C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(3-Methylquinoxalin-2-yl)methyl]piperidin-3-yl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4018832.png)
![1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4018847.png)
![N-(2,4-dimethoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4018852.png)
![2-chloro-4-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4018855.png)
![methyl 4-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B4018860.png)
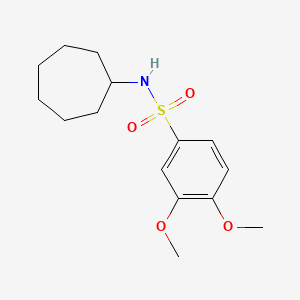

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4018875.png)
![N-(4-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B4018881.png)
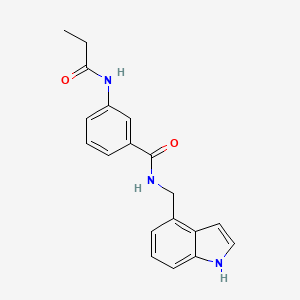
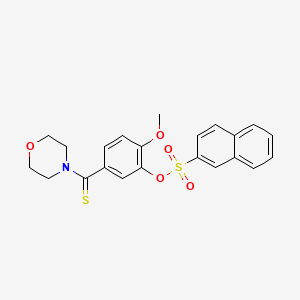
![methyl 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4018907.png)
